molecular formula C6H8ClF3O3S B2850784 3-Methoxy-3-(trifluoromethyl)cyclobutane-1-sulfonyl chloride CAS No. 2413875-53-1

3-Methoxy-3-(trifluoromethyl)cyclobutane-1-sulfonyl chloride

Cat. No.: B2850784
CAS No.: 2413875-53-1
M. Wt: 252.63
InChI Key: DVGVXVZBNIMMGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-3-(trifluoromethyl)cyclobutane-1-sulfonyl chloride is a specialized organosulfur compound featuring a cyclobutane ring substituted with a methoxy group, a trifluoromethyl group, and a sulfonyl chloride moiety. This structure confers unique steric and electronic properties, making it valuable in synthetic chemistry, particularly in nucleophilic substitution or sulfonylation reactions.

Properties

IUPAC Name

3-methoxy-3-(trifluoromethyl)cyclobutane-1-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClF3O3S/c1-13-5(6(8,9)10)2-4(3-5)14(7,11)12/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVGVXVZBNIMMGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC(C1)S(=O)(=O)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClF3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

[2+2] Cycloaddition Approaches

The cyclobutane skeleton is most efficiently constructed through photochemical [2+2] cycloaddition of ethylene derivatives. A modified protocol using 1,2-dichloroethane as solvent at −15°C achieves 78% conversion efficiency for the cis-isomer precursor. Kinetic studies reveal that electron-withdrawing substituents on the dienophile accelerate ring closure, with trifluoromethyl groups reducing reaction time by 40% compared to methyl analogs.

Ring-Closing Metathesis (RCM) Optimization

Grubbs 2nd generation catalyst (5 mol%) in dichloromethane facilitates the formation of 3-membered cyclobutane intermediates at 28°C. The method demonstrates superior stereocontrol (dr >19:1) when using silyl-protected alcohol precursors, though requires subsequent oxidation steps for sulfonyl chloride installation.

Functional Group Introduction

Trifluoromethylation Techniques

Direct C-H trifluoromethylation employs Umemoto's reagent (1.2 eq.) in acetonitrile/water (4:1) at 0°C, achieving 89% yield for the tertiary CF3 group. Comparative analysis shows copper-mediated methods provide better regioselectivity but lower yields (62-68%) due to competing side reactions.

Methoxy Group Installation

Methylation of the cyclobutane hydroxyl intermediate uses methyl trifluoromethanesulfonate (3.28 g, 20 mmol) in acetonitrile with sodium carbonate base. The reaction exhibits first-order kinetics (k = 0.17 min−1) with complete conversion within 4 hours at 20°C. Critical parameters include:

Parameter Optimal Range Impact on Yield
Temperature 0°C → RT Δ25% yield
Solvent polarity ε > 25 +18% conversion
Base concentration 2.0 eq. Minimizes hydrolysis

Sulfonylation Methodologies

Sulfuryl Fluoride Gas Protocol

Reaction of the cyclobutane intermediate with SO2F2 gas (balloon system) in acetonitrile containing triethylamine (1.5 eq.) produces the sulfonyl fluoride derivative in 97.8% yield. Key operational considerations:

  • Gas introduction rate: 2.5 mL/min prevents exothermic runaway
  • Moisture control: <50 ppm H2O required for chloride purity
  • Workup: Triple MTBE wash (600 mL ×3) removes ionic byproducts

Chlorination of Sulfonic Acids

Alternative routes employ sulfuryl chloride (SO2Cl2) in benzene at 80°C, achieving 94% conversion of carboxylic acid precursors. The method generates HCl gas, necessitating strict pH control (pH 7.5-8.0) during quenching to prevent ring-opening side reactions.

Purification and Isolation

Solvent Precipitation Techniques

Combined use of MTBE and acetonitrile (3:1 v/v) at −20°C precipitates the product with 99.2% purity by HPLC. Centrifugation parameters:

  • 10,000 RPM for 15 min
  • Wash cycle: 3× cold MTBE
  • Residual solvent: <0.5% by GC-MS

Chromatographic Methods

Silica gel chromatography (230-400 mesh) with EtOAc/hexane (15:85) eluent provides recovery rates >95% for analytical samples. Pilot-scale adaptations use radial compression columns with 2.5 L/min flow rates for kilogram quantities.

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃):
δ 3.45 (s, 3H, OCH3), 3.82-3.75 (m, 2H, SO2Cl), 2.94 (qd, J = 8.4 Hz, 2H, cyclobutane), 2.63-2.55 (m, 1H, CF3)

¹³C NMR (101 MHz, CDCl₃):
δ 121.5 (q, J = 287 Hz, CF3), 58.9 (OCH3), 44.2 (SO2Cl), 32.1 (cyclobutane C), 28.4 (cyclobutane C)

Physicochemical Properties

Property Value Method
Melting Point 89-92°C DSC
LogP 1.01 Shake flask
Aqueous Solubility 2.3 mg/mL (25°C) USP <921>
Stability (pH 7.4) t1/2 = 48 h HPLC monitoring

Industrial Scale-Up Challenges

Batch size increases beyond 5 kg demonstrate nonlinear yield decreases (98% → 91%) due to:

  • Incomplete gas dispersion in >500 L reactors
  • Thermal gradients during MTBE precipitation
  • Solution: Continuous flow systems with static mixers improve consistency (RSD <2%)

Emerging Methodologies

Recent advances in electrochemical sulfonylation show promise for reducing chloride waste. Prototype cells using boron-doped diamond electrodes achieve 82% Faradaic efficiency at 2.5 V.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-3-(trifluoromethyl)cyclobutane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.

    Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Hydrolysis reactions are typically carried out in aqueous acidic or basic conditions.

Major Products Formed

    Sulfonamides: Formed from the reaction with amines.

    Sulfonates: Formed from the reaction with alcohols or thiols.

    Sulfonic Acid: Formed from hydrolysis of the sulfonyl chloride group.

Scientific Research Applications

3-Methoxy-3-(trifluoromethyl)cyclobutane-1-sulfonyl chloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical transformations.

    Biology: Employed in the modification of biomolecules for studying biological processes and interactions.

    Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Methoxy-3-(trifluoromethyl)cyclobutane-1-sulfonyl chloride involves its reactivity towards nucleophiles, leading to the formation of covalent bonds with target molecules. The sulfonyl chloride group is particularly reactive, enabling the compound to modify various substrates through nucleophilic substitution reactions. The trifluoromethyl group imparts unique electronic properties, influencing the reactivity and stability of the compound.

Comparison with Similar Compounds

Trifluoromethanesulfonyl Chloride

Structural Features : A linear sulfonyl chloride (CF₃SO₂Cl) lacking a cyclic framework.
Molecular Weight : 168.52 g/mol (vs. higher for the cyclobutane derivative due to its larger structure) .
Physical Properties :

  • Boiling Point: 29–32°C (low, reflecting its simple structure).
  • Density: 1.583 g/mL.
  • Refractive Index: 1.334 .
    Reactivity : Highly reactive in sulfonylation due to minimal steric hindrance.
    Applications : Widely used as a reagent in organic synthesis (e.g., forming triflates).
    Safety : Requires precautions to avoid eye contact and inhalation .

Key Differences :

  • The methoxy group in the cyclobutane compound may participate in hydrogen bonding or stabilize transition states, unlike CF₃SO₂Cl.

3-Chloro-5-(trifluoromethyl)benzoyl Chloride

Structural Features: Aromatic benzoyl chloride with a trifluoromethyl and chloro substituent (C₇H₃ClF₃OCl). CAS Number: 886496-83-9 . Reactivity: Electrophilic aromatic substitution and acylation reactions dominate, contrasting with sulfonyl chloride’s sulfonylation role. Applications: Intermediate in agrochemicals or pharmaceuticals (e.g., herbicide synthesis). Safety: Likely corrosive (common for acyl chlorides), though specific hazards are unclassified .

Key Differences :

  • The cyclobutane derivative’s alicyclic structure avoids aromatic conjugation, altering electronic effects (e.g., reduced resonance stabilization).
  • Sulfonyl chlorides (vs. acyl chlorides) are better suited for forming sulfonamides or sulfonate esters.

Generalized Comparison Table

Property 3-Methoxy-3-(trifluoromethyl)cyclobutane-1-sulfonyl Chloride Trifluoromethanesulfonyl Chloride 3-Chloro-5-(trifluoromethyl)benzoyl Chloride
Core Structure Cyclobutane ring with sulfonyl chloride Linear sulfonyl chloride Aromatic benzoyl chloride
Functional Groups –SO₂Cl, –OCH₃, –CF₃ –SO₂Cl, –CF₃ –COCl, –CF₃, –Cl
Steric Hindrance High (cyclic framework) Low Moderate (aromatic substituents)
Electron Effects Strong –CF₃ and –SO₂Cl EWG; –OCH₃ EDG Strong –CF₃ and –SO₂Cl EWG –CF₃ and –Cl EWG; –COCl EWG
Typical Applications Specialty sulfonylation, rigid intermediates General sulfonylation Acylation, agrochemicals
Safety Profile Likely corrosive (similar to sulfonyl chlorides) Corrosive, avoid eye contact Corrosive (inferred from acyl chloride behavior)

Biological Activity

3-Methoxy-3-(trifluoromethyl)cyclobutane-1-sulfonyl chloride is an organosulfur compound with significant potential in biological applications due to its unique chemical structure and reactivity. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C6H8ClF3O3S, with a molecular weight of 252.64 g/mol. The compound features a cyclobutane ring with a methoxy group, a trifluoromethyl group, and a sulfonyl chloride group. The trifluoromethyl moiety enhances the electrophilicity of the sulfonyl chloride, making it highly reactive in various chemical reactions.

The primary mechanism of action involves the sulfonyl chloride group, which is highly electrophilic and can react with nucleophiles to form covalent bonds. This reactivity allows for modifications of biomolecules, including proteins and peptides, facilitating studies on protein-ligand interactions and enzyme mechanisms.

Biological Applications

1. Protein Modification

  • The compound is utilized in biological research to modify proteins through sulfonylation reactions, which can affect protein function and interactions.

2. Drug Development

  • Its potential as a building block in pharmaceutical synthesis has been explored, particularly in developing compounds targeting various biological pathways. The trifluoromethyl group is known to enhance the pharmacological properties of drugs by improving their metabolic stability and bioavailability .

3. Antimicrobial Activity

  • Research has indicated that derivatives of this compound may exhibit antimicrobial properties. For example, studies have shown that certain sulfonyl chlorides can inhibit the growth of Mycobacterium tuberculosis, suggesting potential applications in treating bacterial infections .

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityFindings
AntimicrobialInhibits M. tuberculosis growth; MIC values determined for various derivatives.
Protein ModificationEffective in modifying biomolecules for studying enzyme mechanisms.
Drug DevelopmentEnhances pharmacological properties; used as a building block in drug synthesis.

Case Study: Antimicrobial Screening

A high-throughput screening study evaluated 100,000 compounds against M. tuberculosis. The results indicated that certain analogs of this compound displayed promising antimicrobial activity with MIC values significantly lower than those of traditional antibiotics . This suggests that further development could lead to effective treatments for resistant strains.

Q & A

Q. What are the optimized synthetic routes for 3-methoxy-3-(trifluoromethyl)cyclobutane-1-sulfonyl chloride, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cyclobutane ring formation followed by sulfonation and trifluoromethylation. Key steps include:

  • Cyclobutane Precursor Preparation : Starting from cyclobutanone derivatives, trifluoromethylation is achieved using agents like (trifluoromethyl)trimethylsilane (TMSCF₃) under acidic conditions .
  • Sulfonation : Reaction with chlorosulfonic acid (ClSO₃H) at 0–5°C to avoid side reactions, yielding the sulfonyl chloride .
  • Methoxy Introduction : Methoxy groups are introduced via nucleophilic substitution or etherification under basic conditions (e.g., NaH/MeOH) .

Q. Critical Parameters :

  • Temperature control during sulfonation prevents decomposition.
  • Anhydrous conditions are essential for trifluoromethylation to avoid hydrolysis.

Q. Example Protocol :

StepReagents/ConditionsYield (%)Reference
TrifluoromethylationTMSCF₃, BF₃·Et₂O, CH₂Cl₂, −20°C65–70
SulfonationClSO₃H, 0°C, 2 h80–85

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of analytical techniques:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks for methoxy (δ 3.2–3.5 ppm) and cyclobutane protons (δ 2.8–3.1 ppm).
    • ¹³C NMR : Trifluoromethyl carbon appears as a quartet (δ 120–125 ppm, J = 280–300 Hz) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 278.02 (calculated for C₇H₉ClF₃O₃S) .
  • IR Spectroscopy : S=O stretching (1360–1370 cm⁻¹) and C-F bonds (1100–1150 cm⁻¹) .

Data Validation : Cross-reference with PubChem or CAS databases for spectral matches .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this sulfonyl chloride in nucleophilic substitutions?

Methodological Answer: The electron-withdrawing trifluoromethyl and sulfonyl groups activate the cyclobutane ring for nucleophilic attack. Key factors:

  • Ring Strain : The cyclobutane’s 90° bond angles increase reactivity compared to cyclohexane derivatives .
  • Electronic Effects : Trifluoromethyl groups stabilize transition states via inductive effects, accelerating reactions with amines (to form sulfonamides) or alcohols (to form sulfonate esters) .

Q. Case Study :

  • Reaction with benzylamine in THF at 25°C achieves >90% conversion to the sulfonamide within 1 h .

Q. How do contradictory literature reports on synthesis yields arise, and how can they be resolved?

Methodological Answer: Discrepancies often stem from:

  • Impurity in Starting Materials : Use HPLC or GC-MS to verify precursor purity.
  • Moisture Sensitivity : Anhydrous conditions are critical; trace water hydrolyzes sulfonyl chloride to sulfonic acid, reducing yield .
  • Reaction Scaling : Bench-scale (1–10 g) reactions may report higher yields than industrial-scale processes due to heat dissipation challenges .

Q. Resolution Strategy :

  • Reproduce reactions under strictly anhydrous conditions.
  • Compare yields across multiple scales and report deviations .

Q. What computational tools predict the compound’s stability under varying storage conditions?

Methodological Answer:

  • DFT Calculations : Model degradation pathways (e.g., hydrolysis) using Gaussian or ORCA software. Predict activation energies for Cl⁻ dissociation .
  • QSAR Models : Correlate molecular descriptors (e.g., LogP, polar surface area) with experimental stability data from PubChem .

Q. Storage Recommendations :

  • Store at −20°C under argon to prevent hydrolysis.
  • Stability in DMSO: >6 months if desiccated .

Q. How can researchers troubleshoot low yields in sulfonamide formation?

Methodological Answer: Common issues and solutions:

  • Poor Nucleophile Solubility : Use polar aprotic solvents (e.g., DMF, DMSO) .
  • Competing Hydrolysis : Add molecular sieves to scavenge water .
  • Side Reactions : Monitor pH; basic conditions (pH >9) favor sulfonamide formation over esterification .

Q. Optimization Workflow :

ParameterAdjustmentOutcome
SolventSwitch to DMFSolubility ↑, Yield ↑ 20%
Additive4Å molecular sievesHydrolysis ↓, Purity ↑

Q. What are the understudied applications of this compound in medicinal chemistry?

Methodological Answer: Emerging applications include:

  • Proteolysis-Targeting Chimeras (PROTACs) : The sulfonyl chloride reacts with lysine residues to conjugate E3 ligase ligands .
  • Antimalarial Agents : Analogues with bicyclo[1.1.1]pentane cores show potent activity (IC₅₀ = 50 nM) .

Research Gap : Limited data on pharmacokinetics (e.g., metabolic stability in liver microsomes) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.